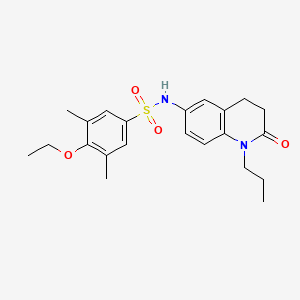![molecular formula C19H20FNO4S B2395980 4-{2-[(4-fluorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate CAS No. 339112-27-5](/img/structure/B2395980.png)
4-{2-[(4-fluorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-{2-[(4-fluorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate” is a chemical compound with the CAS Number: 339100-39-9 . It has a molecular weight of 361.44 and its IUPAC name is 4-{[(4-fluorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl dimethylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H20FNO3S/c1-12-9-14(10-13(2)18(12)24-19(23)21(3)4)17(22)11-25-16-7-5-15(20)6-8-16/h5-10H,11H2,1-4H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties were not available in the search results.科学的研究の応用
Biological Activities of Derivatized D-Glucans
Derivatization of D-glucans, which includes chemical modifications like sulfonylation, can significantly enhance their biological activities. These chemically altered glucans exhibit potent anticoagulant, antitumor, antioxidant, and antiviral activities. This suggests that chemical modifications on similar compounds could leverage these properties for biotechnological applications, potentially including the chemical if similar derivatization techniques are applicable (Francini Yumi Kagimura et al., 2015).
Amyloid Imaging in Alzheimer's Disease
The application of radioligands for amyloid imaging in Alzheimer's disease underscores the importance of chemical compounds in diagnostic imaging. Although not directly related, the methodology and chemical engineering involved in creating effective imaging agents could be relevant for understanding the applications of complex chemical compounds like the one (A. Nordberg, 2007).
Fluorescent Chemosensors
Fluorescent chemosensors based on derivatized phenols, including those for metal ions and various analytes, highlight the utility of chemically modified compounds in sensing technologies. This area of research demonstrates the potential for complex derivatives to be used in developing sensitive and selective sensors for environmental monitoring, biomedical applications, and more (P. Roy, 2021).
Membrane Structure and Stability
The review of dimethyl sulphoxide's effects on biomembranes illustrates the significance of solvent interactions with cellular structures. Insights into how chemical agents influence membrane stability and dynamics can inform the use of complex compounds in biotechnology and medicine, possibly including drug delivery systems or therapeutic agents (Z. W. Yu & P. Quinn, 1998).
Microbial Degradation of Chemicals
Studies on the microbial degradation of polyfluoroalkyl chemicals in the environment point to the ecological impact and breakdown pathways of persistent organic pollutants. Research in this field may provide a basis for understanding the environmental fate and biodegradation potential of similarly complex chemical compounds, focusing on their sustainability and ecological footprint (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . The precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an appropriate waste disposal facility) .
特性
IUPAC Name |
[4-[2-(4-fluorophenyl)sulfinylacetyl]-2,6-dimethylphenyl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO4S/c1-12-9-14(10-13(2)18(12)25-19(23)21(3)4)17(22)11-26(24)16-7-5-15(20)6-8-16/h5-10H,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKCOUJTRBEMKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)N(C)C)C)C(=O)CS(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol](/img/structure/B2395898.png)
![Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2395903.png)
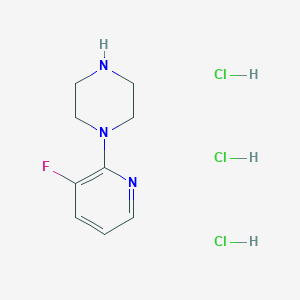
![5-(4-(dimethylamino)phenyl)-2-((2-fluorobenzyl)thio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2395905.png)
![1,4-Bis(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)piperazine](/img/structure/B2395906.png)
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid](/img/structure/B2395909.png)
![Adamantanyl[1-(5-chloro-2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2395910.png)
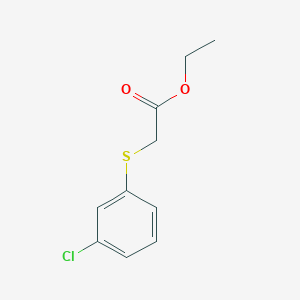
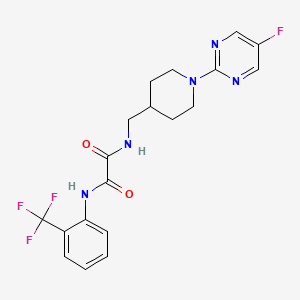

![1,1'-(6-(3,4-dimethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)bis(butan-1-one)](/img/structure/B2395917.png)
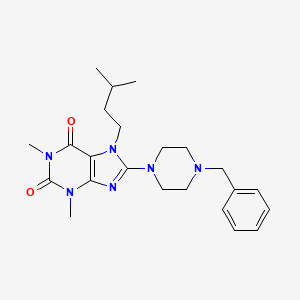
![N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide](/img/structure/B2395919.png)
